Butylhydrazine hydrochloride

描述

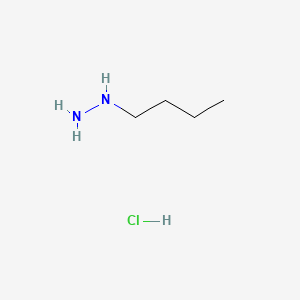

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

butylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.ClH/c1-2-3-4-6-5;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXOBXPRDUPYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020218 | |

| Record name | Butylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56795-65-4 | |

| Record name | Hydrazine, butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0MBZ19RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for Butylhydrazine (B1329735) Hydrochloride

The synthesis of butylhydrazine hydrochloride, particularly the tert-butyl isomer, is a significant process in industrial chemistry, providing a key intermediate for various applications. Research has focused on developing efficient and scalable synthetic methodologies.

Direct Reaction of Hydrazine (B178648) Salts with Butanol Derivatives

A primary and economically viable route to tert-butylhydrazine (B1221602) hydrochloride involves the direct reaction of a hydrazine salt, typically hydrazine monohydrochloride, with a butanol derivative, most commonly tert-butanol (B103910). google.com This method avoids the need to first convert the alcohol to a more reactive leaving group, such as an alkyl halide. google.com

The direct reaction between hydrazine monohydrochloride and tert-butanol requires specific conditions to achieve high yields and minimize side reactions. A key innovation in this process is the use of a catalyst, which is typically hydrazine dihydrochloride (B599025) or hydrogen chloride itself. google.com Without the presence of this additional acidic catalyst, the reaction of hydrazine monohydrochloride with tert-butanol does not yield the desired product; instead, it leads to the dehydration of tert-butanol to form isobutylene (B52900). google.com

The reaction is generally carried out in an aqueous medium at elevated temperatures, typically ranging from 80°C to 140°C, with an optimal range often cited as 90°C to 110°C. google.com The molar ratios of the reactants are also a critical factor. The ratio of the acidic catalyst (hydrazine dihydrochloride or HCl) to hydrazine monohydrochloride is preferably kept below 2, often in the range of 0.1 to 1.25. Similarly, the molar ratio of tert-butanol to hydrazine monohydrochloride is typically less than 1.5, with a common range being 0.1 to 1.25. google.com Under these optimized conditions, near-quantitative yields of tert-butylhydrazine hydrochloride (98-99%) have been reported. google.com

| Parameter | Value/Range | Reference |

|---|---|---|

| Reactants | Hydrazine monohydrochloride, tert-Butanol | google.com |

| Catalyst | Hydrazine dihydrochloride or Hydrogen chloride | google.com |

| Solvent | Aqueous medium | google.com |

| Temperature | 80°C - 140°C (Optimal: 90°C - 110°C) | google.com |

| Molar Ratio (Catalyst:Hydrazine Salt) | < 2 (typically 0.1 - 1.25) | google.com |

| Molar Ratio (t-BuOH:Hydrazine Salt) | < 1.5 (typically 0.1 - 1.25) | google.com |

| Reported Yield | 98-99% | google.com |

The primary by-product in the synthesis of tert-butylhydrazine hydrochloride from tert-butanol is isobutylene, which results from the acid-catalyzed dehydration of the alcohol. google.com The formation of this gaseous by-product is undesirable as it reduces the yield of the target molecule and can lead to pressure build-up in the reaction vessel.

The key strategy to mitigate the formation of isobutylene is the use of hydrazine dihydrochloride or an excess of hydrogen chloride as a catalyst. google.com This acidic environment facilitates the desired nucleophilic substitution reaction over the competing elimination reaction.

Another approach to minimize by-product formation involves the use of an organic acid buffer system. This method utilizes an organic acid and hydrazine hydrate (B1144303) to create a stable acidic solution. This controlled acidic environment reduces the dehydration of tert-butanol. The resulting tert-butylhydrazine organic acid salt is then converted to the hydrochloride salt by reaction with hydrogen chloride. google.com This process is reported to have a total yield of over 85% and is considered a greener chemical process due to reduced volatile organic compound (VOC) emissions. google.com

Alternative Synthetic Approaches and Their Efficiencies

To improve reaction efficiency, reduce corrosion, and simplify waste management, alternative synthetic methodologies have been explored.

One such approach involves the use of a macroporous acidic resin as a catalyst. This method reacts tert-butanol with hydrazine hydrate in the presence of the resin at temperatures between 100-120°C. This technique offers the advantage of lower hydrochloric acid usage and reduced corrosion risks.

A more recent advancement is the use of microchannel reactors for the continuous synthesis of tert-butylhydrazine hydrochloride. nih.gov In this process, hydrazine hydrate and hydrochloric acid are first mixed in a microchannel reactor to form a hydrazine hydrochloride solution. This solution is then combined with tert-butanol in a second microchannel reactor. This method is reported to improve the reaction rate and the utilization of raw materials, while effectively avoiding the dehydration of tert-butanol. The continuous nature of the process also allows for high automation and a shorter production cycle, with total yields reaching over 85%. nih.gov

| Method | Key Features | Reported Yield | Reference |

|---|---|---|---|

| Organic Acid Buffer System | Controls acidity to reduce tert-butanol dehydration; greener process. | > 85% | google.com |

| Macroporous Resin Catalysis | Reduces HCl usage and corrosion. | Not specified | |

| Microchannel Reactor | Continuous process, improved reaction rate and raw material utilization. | > 85% | nih.gov |

Stereoselective Synthesis of this compound Enantiomers

The tert-butyl group in tert-butylhydrazine hydrochloride possesses a quaternary carbon atom and is therefore achiral. Consequently, the stereoselective synthesis of enantiomers is not applicable to this specific isomer.

However, for other isomers of butylhydrazine, such as sec-butylhydrazine, a chiral center exists at the carbon atom attached to the hydrazine group. The synthesis of enantiomerically enriched chiral alkylhydrazines is an area of active research. General strategies for the asymmetric synthesis of chiral hydrazines often involve the enantioselective reduction of hydrazones or the nucleophilic addition of hydrazine derivatives to chiral substrates. For instance, an enantioselective approach for the synthesis of α-hydrazino aldehydes has been developed using alcohols and N-Boc hydrazine, which involves an in situ aerobic dual oxidation combined with asymmetric organocatalysis. organic-chemistry.org The resulting chiral α-hydrazino aldehydes can then be reduced to the corresponding chiral β-hydrazino alcohols with excellent enantioselectivity. organic-chemistry.org While not a direct synthesis of sec-butylhydrazine, such methodologies demonstrate the potential for creating chiral hydrazine-containing molecules.

Mechanistic Investigations of this compound Synthesis

The synthesis of tert-butylhydrazine hydrochloride from tert-butanol and hydrazine monohydrochloride in the presence of an acid catalyst is understood to proceed through a nucleophilic substitution mechanism. Given the tertiary nature of the alcohol, the reaction is believed to follow a unimolecular nucleophilic substitution (S(_N)1) pathway. rsc.orgstudy.comproteopedia.org

The proposed mechanism involves several key steps:

Protonation of the Alcohol: In the acidic medium, the hydroxyl group of tert-butanol is protonated by a proton from the hydrochloric acid or hydrazine dihydrochloride. This converts the poor leaving group (-OH) into a good leaving group (-OH(_2)( ^+)). youtube.com

Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a stable tertiary carbocation (the tert-butyl cation). This step is the slow, rate-determining step of the reaction. rsc.orgstudy.comproteopedia.orgyoutube.com

Nucleophilic Attack by Hydrazine: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as a nucleophile and attacks the electrophilic carbocation. This forms a protonated tert-butylhydrazine intermediate.

Deprotonation: A final deprotonation step, likely involving a water molecule or another hydrazine molecule, yields the free base of tert-butylhydrazine.

Salt Formation: In the acidic solution, the basic tert-butylhydrazine is immediately protonated to form the stable tert-butylhydrazine hydrochloride salt.

While detailed kinetic studies specifically for the reaction between tert-butanol and hydrazine are not extensively published in the academic literature, the general principles of S(_N)1 reactions involving tertiary alcohols are well-established and support this proposed mechanism. rsc.orgstudy.comproteopedia.org The necessity of an acidic catalyst to promote the formation of the carbocation and to prevent the competing E1 elimination reaction (dehydration to isobutylene) is a key feature of this synthesis. google.comgoogle.comyoutube.com Computational studies on similar S(_N)1 reactions have provided further insight into the role of the solvent and the stability of the carbocation intermediate. researchgate.netnih.gov

Purification and Characterization of Synthetic Products

Following synthesis, the crude this compound product requires purification to remove unreacted starting materials and byproducts, primarily unreacted hydrazine hydrochloride. google.com The purity of the final product is then confirmed through various analytical techniques.

While industrial-scale purification often relies on crystallization, chromatographic methods are indispensable for the analysis and potential purification of hydrazine derivatives. High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. google.com Due to the compound's properties, direct analysis can be challenging; therefore, a pre-column derivatization step is often employed. patsnap.comresearchgate.net

In this method, the crude product is reacted with a derivatizing agent, such as benzaldehyde, to form a hydrazone. google.compatsnap.com This derivative is typically more suitable for reversed-phase HPLC, exhibiting stronger absorption in the UV-Vis region, which allows for accurate quantitative analysis. google.com This technique is effective in separating the desired product derivative from impurities like derivatized hydrazine hydrochloride, ensuring accurate purity determination. patsnap.com

Gas chromatography (GC) is also utilized to analyze the composition of the reaction mixture and determine the yield of the synthesis. google.comgoogle.com For the analysis of various hydrazine derivatives, methods often involve extraction of the derivatives followed by GC analysis, sometimes coupled with a mass spectrometry (MS) detector for enhanced selectivity and sensitivity. researchgate.netnih.gov While HPLC and GC are primarily used for analytical purposes in this context, preparative chromatography could be employed for small-scale, high-purity isolations.

The identity and purity of synthesized this compound are confirmed using a combination of physical property measurements and analytical methods. The purity is often quantitatively determined by titration. Methods such as potentiometric titration, argentometric titration, and the potassium iodate (B108269) method are specified for assaying the final product, with purities of >98.0% or >99.0% being achievable. tcichemicals.comnicesynth-chem.comruifuchem.comtcichemicals.com

Key physical and chemical properties used for characterization are summarized below.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | White crystalline powder | nicesynth-chem.comruifuchem.com |

| Molecular Formula | C₄H₁₂N₂·HCl | biosynth.com |

| Molecular Weight | 124.61 g/mol | biosynth.com |

| Melting Point | 190 - 194 °C | ruifuchem.com |

| Solubility | Soluble in water, DMSO, and methanol | fishersci.com |

| Purity (Titration) | >99.0% | ruifuchem.com |

| Hygroscopicity | Hygroscopic | fishersci.com |

While detailed spectral data like ¹H NMR, ¹³C NMR, and IR spectra are not fully provided in the cited literature, references indicate that such spectra are used to confirm that the chemical structure conforms to that of this compound. ruifuchem.com Databases like ChemicalBook and PubChem also host spectral information, including ¹H NMR and Mass Spectrometry (MS) data, for reference. chemicalbook.comnih.govchemicalbook.com These spectroscopic techniques are fundamental for confirming the molecular structure and identifying any potential impurities. wisc.edunih.gov

Chemical Reactivity and Derivatization Studies

Fundamental Reaction Types of Butylhydrazine (B1329735) Hydrochloride

The chemical behavior of butylhydrazine hydrochloride is dominated by the nucleophilicity of the hydrazine (B178648) moiety. This reactivity allows it to participate in a variety of reactions, including nucleophilic substitutions, condensations with carbonyl compounds, and acylations/alkylations.

In a nucleophilic substitution reaction, the hydrazine moiety replaces another functional group, known as the leaving group, in the substrate molecule byjus.comwikipedia.org. This compound is utilized in organic synthesis for aromatic nucleophilic N-N exchange reactions chemicalbook.com. This type of reaction, a nucleophilic aromatic substitution (SNAr), involves the attack of the nucleophilic hydrazine on an aromatic ring that is activated by electron-withdrawing groups nih.gov. The presence of aza nitrogens within an aromatic ring can substantially enhance its reactivity towards nucleophiles like hydrazines nih.gov.

Studies comparing the nucleophilicity of various amines and hydrazines have shown that hydrazine itself has a reactivity similar to that of methylamine in both water and acetonitrile researchgate.net. This inherent reactivity underscores the utility of hydrazine derivatives like this compound as effective nucleophiles in a range of chemical transformations.

One of the most fundamental and widely used reactions involving hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a cornerstone of bioconjugation and synthetic chemistry due to its efficiency and the stability of the resulting C=N bond researchgate.netnih.gov.

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to yield the hydrazone product researchgate.net. The formation of hydrazones is often accelerated by carrying out the reaction under acidic conditions, using a catalytic amount of an acid like glacial acetic acid or sulfuric acid in an alcoholic solvent researchgate.net. Kinetic studies have shown that carbonyl compounds with neighboring acid/base groups can form hydrazones at accelerated rates at biological pH nih.gov.

The general scheme for this reaction is as follows:

This reaction is highly versatile, and N-tert-butyldimethylsilylhydrazone (TBSH) derivatives, for example, serve as effective alternatives to simple hydrazones in various synthetic transformations organic-chemistry.org. The formation of hydrazone intermediates is also a critical step in the synthesis of heterocyclic compounds like pyrazoles organic-chemistry.orgorgsyn.org.

The nucleophilic nitrogen atoms of the hydrazine moiety in this compound can also be targeted by alkylating and acylating agents. These reactions involve the formation of new carbon-nitrogen or acyl-nitrogen bonds.

Alkylation introduces an alkyl group onto one of the nitrogen atoms. This is a type of nucleophilic substitution where the hydrazine attacks an alkyl halide, displacing the halide leaving group libretexts.org. Polyalkylation can be a challenge in these reactions, as the initially alkylated product may still be reactive towards further alkylation libretexts.org. Practical, base-promoted tandem condensation and N-alkylation reactions have been developed to produce a wide range of trisubstituted hydrazones in a one-pot manner organic-chemistry.org.

Acylation involves the reaction of the hydrazine with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group (R-C=O) libretexts.org. The mechanism is similar to Friedel-Crafts acylation, where a reactive acylium ion is generated and then attacked by the nucleophile libretexts.org. Unlike alkylation, carbocation rearrangements are not observed during acylation due to the stabilization of the acyl cation libretexts.org. This reaction leads to the formation of acylhydrazides, which are important intermediates in various synthetic pathways.

Synthesis and Characterization of Novel this compound Derivatives

The reactivity of this compound makes it a valuable starting material for synthesizing more complex molecules, particularly heterocyclic compounds. Its use in the preparation of various pyrazole (B372694) derivatives has been extensively studied chemicalbook.comsigmaaldrich.com.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are significant scaffolds in medicinal chemistry and materials science. A common and effective method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl or an equivalent synthon nih.govmdpi.com.

This compound (specifically, tert-butylhydrazine (B1221602) hydrochloride is often cited in the literature for these syntheses) is used to introduce a bulky alkyl group at the N-1 position of the pyrazole ring. For instance, it has been used in the synthesis of 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole and various 1,3,4,5-tetrasubstituted pyrazole derivatives chemicalbook.comsigmaaldrich.com. The reaction often involves the condensation of the hydrazine with β-dicarbonyl compounds, α,β-unsaturated ketones, or acetylenic ketones nih.govmdpi.comorientjchem.org.

The general approach involves the initial formation of a hydrazone or a pyrazoline intermediate, which then undergoes cyclization and, if necessary, oxidation to form the aromatic pyrazole ring nih.govmdpi.com.

| Reagent Type | Specific Example | Resulting Pyrazole Type | Reference |

|---|---|---|---|

| 1,3-Diketone | Acetylacetone | Substituted Pyrazole | researchgate.net |

| α,β-Unsaturated Ketone | Chalcones | Pyrazoline intermediate, then Pyrazole | nih.govorientjchem.org |

| Enaminodiketone | Unsymmetrical Enaminodiketones | Regiospecific Pyrazoles | nih.govmdpi.com |

| Nitroolefin | β-Nitrostyrene | Substituted Pyrazole | orgsyn.org |

| Baylis-Hillman Adduct | - | 1,3,4,5-Tetrasubstituted Pyrazole |

When reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like butylhydrazine, two different regioisomeric pyrazoles can potentially be formed. Therefore, achieving regioselectivity—the preferential formation of one isomer over the other—is a significant challenge and a key focus of synthetic methodology orgsyn.org.

Several strategies have been developed to control the regioselectivity of pyrazole synthesis.

Solvent and Reaction Conditions : Gosselin and co-workers found that conducting the cyclocondensation of arylhydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide at room temperature provides good yields and high regioselectivity, favoring one isomer significantly over the other nih.govmdpi.com.

Substrate Control : The use of specific substrates can direct the cyclization. For example, the cyclocondensation of non-symmetrical enaminodiketones with tert-butylhydrazine hydrochloride yields pyrazoles regiospecifically and in very good yields (74–94%) nih.govmdpi.com.

One-Pot Procedures : A general, one-pot regioselective synthesis of substituted pyrazoles has been developed from N-monosubstituted hydrazones and nitro-olefins. The choice of solvent was found to be critical, with protic polar solvents favoring pyrazole formation orgsyn.org.

Catalysis : Silver-catalyzed reactions of trifluoromethylated ynones with alkyl hydrazines have been shown to proceed with high regioselectivity, affording 3-CF3-pyrazoles in excellent yields mdpi.com.

These methods highlight the importance of carefully selecting reaction partners, catalysts, and conditions to achieve the desired regiochemical outcome in the synthesis of complex pyrazole derivatives.

| Factor | Description | Example | Reference |

|---|---|---|---|

| Solvent | Aprotic dipolar solvents can favor one regioisomer. | Using N,N-dimethylacetamide for condensation of 1,3-diketones. | nih.govmdpi.com |

| Substrate Structure | The nature of the dicarbonyl equivalent influences the cyclization pathway. | Reaction of unsymmetrical enaminodiketones with tert-butylhydrazine. | mdpi.com |

| Reaction Pathway | Stepwise approaches can alter the chemo- and regio-selectivity compared to one-pot procedures. | Stepwise synthesis of phenylaminopyrazoles. | nih.gov |

| Catalyst | Metal catalysts can direct the reaction to a specific isomer. | Silver-catalyzed reaction of trifluoromethylated ynones. | mdpi.com |

Pyrazole Derivatives

Influence of Substituents on Pyrazole Formation

The formation of pyrazoles through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is a well-established synthetic route. The regioselectivity of this reaction, which determines the final substitution pattern of the pyrazole ring, is significantly influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

In the context of butylhydrazine, the steric bulk of the tert-butyl group can play a crucial role in directing the cyclization process. Generally, the reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can lead to the formation of two possible regioisomers. The electronic effects (electron-donating or withdrawing nature) and steric factors of the substituents on the diketone influence the reaction's outcome. For instance, studies on various substituted hydrazines have shown that the reaction conditions and the nature of the substituents can be tuned to favor the formation of a specific isomer.

Research has demonstrated that the use of certain catalysts or reaction media can enhance the regioselectivity of pyrazole synthesis. For example, microwave-assisted synthesis in the absence of a solvent has been shown to be an efficient method for the preparation of substituted pyrazoles, often with high yields and regioselectivity. The reaction of various hydrazines with 1,3-diketones can yield 1,3,5-trisubstituted pyrazoles, and the specific substitution pattern is dependent on the starting materials.

While specific studies focusing exclusively on the influence of the butyl group in this compound on pyrazole formation are not extensively detailed in the provided results, the general principles of pyrazole synthesis suggest that the bulky tert-butyl group would likely exert a significant steric influence on the transition state of the cyclization, thereby favoring the formation of the less sterically hindered pyrazole isomer. The electronic nature of the butyl group, being weakly electron-donating, would also have a modest electronic effect on the nucleophilicity of the hydrazine nitrogens.

| Reactant 1 | Reactant 2 | Product(s) | Key Influencing Factors |

| Substituted Hydrazine (e.g., Butylhydrazine) | Unsymmetrical 1,3-Diketone | Regioisomeric Pyrazoles | Steric hindrance of substituents, Electronic effects of substituents, Reaction conditions (catalyst, solvent, temperature) |

| Phenylhydrazine | Ethyl Acetoacetate | 1,3,5-Substituted Pyrazoles | Catalyst (e.g., nano-ZnO), Reaction time |

| Hydrazines | α,β-Unsaturated Ketones | Pyrazoles | Regiochemistry determined by α- and β-substituents on the ketone |

Diphosphinohydrazines

tert-Butylhydrazine hydrochloride serves as a precursor in the synthesis of diphosphinohydrazines. These compounds are a class of organophosphorus compounds characterized by a P-N-N-P linkage. The synthesis typically involves the reaction of tert-butylhydrazine hydrochloride with a suitable chlorophosphine in the presence of a base to neutralize the hydrogen chloride.

The resulting diphosphinohydrazines are of interest in coordination chemistry as they can act as ligands for transition metals. The steric and electronic properties of the diphosphinohydrazine ligand can be tuned by varying the substituents on the phosphorus atoms. The bulky tert-butyl group on the hydrazine backbone can influence the coordination geometry and reactivity of the resulting metal complexes.

Diacylhydrazine Analogues and their Structural Analysis

This compound is a key building block in the synthesis of various diacylhydrazine analogues, which are compounds containing a -C(O)NHNHC(O)- functional group. These derivatives have attracted significant attention due to their diverse biological activities. The synthesis of these analogues often involves the acylation of butylhydrazine.

For instance, a series of novel diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold were synthesized using tert-butylhydrazine hydrochloride. nih.gov The synthesis involved the treatment of an intermediate pyrazole-5-carbonyl chloride with tert-butylhydrazine hydrochloride in the presence of a base. nih.gov The resulting N'-(tert-butyl)carbohydrazide was then further acylated to yield the final diacylhydrazine products. nih.gov

The structures of these synthesized compounds are typically confirmed using a variety of spectroscopic techniques, including:

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and elemental composition of the compound.

The structural analysis of these diacylhydrazine analogues is crucial for understanding their structure-activity relationships (SAR). For example, in the aforementioned study, the introduction of different acyl groups allowed for the investigation of how these structural modifications influenced the insecticidal activity of the compounds. nih.gov

| Starting Material | Reagent(s) | Product Type | Analytical Techniques |

| tert-Butylhydrazine hydrochloride | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride, Triethylamine | N'-(tert-butyl)carbohydrazide intermediate | ¹H NMR, ¹³C NMR, HRMS |

| N'-(tert-butyl)carbohydrazide intermediate | Various Acyl Chlorides, Triethylamine | Diacylhydrazine derivatives | ¹H NMR, ¹³C NMR, HRMS |

Other Functionalized Hydrazine Derivatives

Beyond pyrazoles, diphosphinohydrazines, and diacylhydrazines, this compound can be utilized in the synthesis of a broader range of functionalized hydrazine derivatives. The reactivity of the hydrazine moiety allows for various chemical transformations, leading to diverse molecular scaffolds.

One common reaction is the formation of hydrazones through condensation with aldehydes and ketones. The resulting N-butylhydrazones can serve as intermediates for the synthesis of other heterocyclic compounds or can be of interest for their own biological properties.

Furthermore, the amino group of butylhydrazine can undergo reactions such as alkylation and arylation to introduce additional substituents. These reactions expand the chemical space of accessible hydrazine derivatives, allowing for the fine-tuning of their properties for specific applications. For example, the synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives has been reported, showcasing the versatility of hydrazine chemistry. researchgate.net The synthesis of various N-alkylhydrazine derivatives can be achieved through methods like direct reductive alkylation. organic-chemistry.org

Catalytic Applications in Organic Transformations

While the primary focus of research on this compound and its derivatives has been in areas like medicinal chemistry and materials science, there is emerging interest in their potential applications in catalysis. Hydrazine derivatives can function as ligands for metal catalysts or as organocatalysts themselves.

Role as a Ligand or Precursor in Metal Catalysis

Hydrazine derivatives, including those derived from butylhydrazine, can act as ligands for transition metals, forming coordination complexes that can exhibit catalytic activity. The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons that can coordinate to a metal center. The substituents on the hydrazine backbone, such as the butyl group, can influence the steric and electronic environment of the metal, thereby modulating the catalytic activity and selectivity of the complex.

Schiff base ligands derived from hydrazides have been shown to form stable complexes with various transition metals. nih.gov These complexes have been investigated for their catalytic activity in oxidation reactions. nih.gov While specific examples detailing the use of butylhydrazine-derived ligands in catalysis are not prevalent in the provided search results, the general principles of coordination chemistry suggest that such applications are feasible. The synthesis of diphosphinohydrazines from tert-butylhydrazine hydrochloride provides a direct route to ligands that could be employed in metal-catalyzed reactions.

Other Catalytic Reactions Mediated by this compound or its Derivatives

While this compound is frequently utilized as a reactant in the synthesis of various heterocyclic compounds, its direct application as a catalyst or mediator in a broader range of organic transformations is a more specialized area of research. However, studies have shown that hydrazine derivatives, including those with alkyl substituents, can participate in or mediate certain catalytic processes. These reactions often involve the formation of reactive intermediates or the modulation of a catalyst's activity.

One area where hydrazine derivatives have shown catalytic potential is in multicomponent reactions. For instance, in the synthesis of complex heterocyclic structures like pyrazoles, hydrazine derivatives can act as key building blocks that also influence the reaction pathway. While often consumed in the reaction, their role can border on catalytic mediation by enabling specific bond formations that would otherwise be less efficient. Research into pseudo-multicomponent reactions has highlighted the role of hydrazine hydrate (B1144303) in the formation of pyrazolone intermediates, which then undergo further reactions such as Knoevenagel condensation and Michael addition.

Furthermore, metal complexes derived from hydrazine derivatives, including those with alkyl groups, have been investigated for their catalytic activities. These complexes can serve as catalysts in various organic reactions, including C-N bond formation and oxidation reactions. The alkylhydrazine moiety can act as a ligand, influencing the electronic and steric properties of the metal center, thereby tuning its catalytic performance. For example, half-sandwich ruthenium complexes with acylhydrazone ligands, which are derivatives of hydrazines, have demonstrated excellent catalytic activity in the N-alkylation of hydrazides.

The following table summarizes findings from studies where hydrazine derivatives, analogous in reactivity to butylhydrazine, have been involved in catalytic transformations, illustrating the potential catalytic roles of such compounds.

Table 1: Catalytic Applications of Hydrazine Derivatives

| Catalyst/Mediator System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Guanidine hydrochloride | Hydrazine hydrate/Phenyl hydrazine | Ethyl acetoacetate, Aromatic aldehydes | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) derivatives | High | researchgate.net |

| Taurine | (Hetaryl)aldehydes | Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92 | nih.gov |

| Piperidine | (Hetero)aromatic aldehydes | Hydrazine hydrate, β-Ketoesters, Malononitrile | Pyrano[2,3-c]pyrazole derivatives | 85-93 | nih.gov |

| [(p-cymene)RuCl2]2 with acylhydrazone ligand | Acyl hydrazides | Alcohols | N-alkylation hydrazides | High | rsc.org |

These examples, while not exclusively using this compound, provide a strong indication of the catalytic potential inherent in the hydrazine functional group and its alkyl derivatives. The ability to participate in condensation reactions, form catalytically active metal complexes, and facilitate multicomponent reactions underscores the versatility of this class of compounds beyond their role as simple nucleophilic reagents. Further research is needed to fully explore and document the specific catalytic applications of this compound and its derivatives in a wider array of organic transformations.

Advanced Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are fundamental in assessing the purity and concentration of butylhydrazine (B1329735) hydrochloride. Due to the polar and reactive nature of hydrazines, direct analysis can be challenging, often necessitating derivatization to improve separation and detection. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a widely used technique for the analysis of butylhydrazine hydrochloride. researchgate.net A significant challenge in the HPLC analysis of small, polar molecules like hydrazines is their poor retention on nonpolar stationary phases. researchgate.nethelixchrom.com To overcome this, pre-column derivatization is employed, which involves reacting the analyte with a reagent to form a less polar, more easily detectable derivative. researchgate.netacademicjournals.org

For tert-butylhydrazine (B1221602) hydrochloride, a common derivatization agent is benzaldehyde. patsnap.com The reaction between tert-butylhydrazine hydrochloride and benzaldehyde forms a stable hydrazone derivative, which exhibits strong ultraviolet (UV) absorption, facilitating its detection. patsnap.comgoogle.com This derivatization not only improves chromatographic retention but also enhances the selectivity and sensitivity of the analysis. rsc.org The reaction is typically carried out under controlled pH and temperature to ensure complete derivatization. patsnap.com One reported method specifies reacting the sample with benzaldehyde at a pH of 5.0 and a temperature of 30°C for 90 minutes. patsnap.com

The resulting derivative can then be separated and quantified using a standard reversed-phase HPLC system with UV detection. patsnap.com This approach has been shown to be effective in accurately quantifying tert-butylhydrazine hydrochloride while eliminating interference from common impurities like hydrazine (B178648) hydrochloride. patsnap.com

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Benzaldehyde patsnap.com |

| Reaction pH | 5.0 patsnap.com |

| Reaction Temperature | 30°C patsnap.com |

| Reaction Time | 90 minutes patsnap.com |

| Chromatographic Column | Hypersil BDS C18 (5 µm, 4.6 x 250 mm) patsnap.com |

| Mobile Phase | 70%-100% (v/v) Methanol aqueous solution patsnap.com |

| Flow Rate | 0.8-1.2 mL/min patsnap.com |

| Detection Wavelength | 298 nm patsnap.com |

Ion Chromatography (IC) offers a powerful alternative for the analysis of ionic species and highly polar compounds like this compound. google.com A key advantage of IC is its ability to directly detect and quantify ionic analytes without the need for derivatization, which can simplify sample preparation and reduce analysis time. researchgate.netgoogle.com

For this compound, IC can be used to determine its purity and to profile ionic impurities. The separation is based on the interaction of the protonated butylhydrazine cation with an ion-exchange stationary phase. dtic.mil A method for the detection of tert-butyl hydrazine hydrochloride using ion chromatography has been developed, highlighting its precision, reproducibility, and accuracy. google.com This technique is particularly useful for quantifying residual hydrazine, a common process-related impurity. orientjchem.org

Detection in IC is often achieved using a conductivity detector, which measures changes in the electrical conductivity of the eluent as the analyte passes through. orientjchem.orgresearchgate.net For enhanced sensitivity, especially at trace levels, pulsed amperometric detection at a gold electrode can be employed, which relies on the direct oxidation of the hydrazine functional group. dtic.mil

| Parameter | Condition |

|---|---|

| Principle | Separation of protonated hydrazines based on interaction with an ionic stationary phase. dtic.mil |

| Sample Preparation | Direct detection often possible without pre-treatment. google.com |

| Detection Method | Conductivity Detector orientjchem.orgresearchgate.net or Pulsed Amperometric Detection. dtic.mil |

| Application | Purity assessment and profiling of ionic impurities. google.com |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and semi-volatile compounds. However, the direct GC analysis of alkylhydrazines like butylhydrazine can be challenging due to their high polarity and reactivity. researchgate.netresearchgate.net These characteristics can lead to strong interactions with the stationary phase and column surfaces, resulting in poor peak shape and inaccurate quantification. researchgate.netresearchgate.net

To address these issues, derivatization is frequently employed to convert the polar hydrazine into a more stable and volatile derivative. researchgate.netnih.gov Carbonyl compounds such as aldehydes and ketones are common derivatizing agents that react with hydrazines to form stable hydrazones. researchgate.net For instance, monoalkylhydrazines can be analyzed by reacting them with pentafluorobenzaldehyde to form stable hydrazone derivatives that are amenable to GC analysis with sensitive electron-capture detection. nih.gov This approach has been successfully applied to the analysis of various monoalkylated hydrazines. nih.gov The derivatization step is crucial for achieving the necessary stability and volatility for GC separation. wisdomlib.org

The choice of chromatographic method for the analysis of this compound depends on the specific analytical goal, such as routine purity testing, impurity profiling, or analysis of volatile by-products.

HPLC with pre-column derivatization is a robust and accurate method for the quantification of the main component. patsnap.com It effectively addresses the challenge of poor retention of the polar analyte on reversed-phase columns and enhances detection sensitivity. researchgate.net Method validation demonstrates good specificity, linearity, precision, and accuracy. wisdomlib.org

Ion Chromatography provides a direct and straightforward approach for analyzing the ionic form of this compound and other ionic impurities, eliminating the need for a derivatization step. google.com This simplifies the analytical workflow and is particularly advantageous for impurity profiling. google.com

Gas Chromatography is best suited for the analysis of volatile by-products that may be present. cdc.gov The necessity of derivatization to overcome the reactivity and polarity of hydrazines adds a step to the sample preparation process but allows for sensitive detection of volatile species. researchgate.netnih.gov

Each method offers distinct advantages. HPLC provides high accuracy for content determination, IC offers simplicity for ionic impurity analysis, and GC is tailored for volatile components. The validation of these methods is crucial to ensure they are fit for their intended purpose, with parameters such as specificity, linearity, precision, and accuracy being rigorously evaluated. wisdomlib.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound. researchgate.netiosrjournals.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net Both ¹H and ¹³C NMR spectra are used to confirm the identity and structure of this compound. nih.gov

¹H NMR Spectroscopy : The proton NMR spectrum of tert-butylhydrazine hydrochloride provides information on the number and types of hydrogen atoms in the molecule. nih.govchemicalbook.com The spectrum is expected to show characteristic signals for the protons of the tert-butyl group and the protons associated with the hydrazine moiety. The integration of these signals corresponds to the number of protons in each environment, and the chemical shifts and coupling patterns help to confirm the connectivity of the atoms.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. nih.govchemicalbook.com For tert-butylhydrazine hydrochloride, distinct signals are expected for the quaternary carbon and the methyl carbons of the tert-butyl group. The chemical shifts of these signals are indicative of their electronic environment and provide further confirmation of the molecular structure. nih.gov

| Spectroscopic Technique | Application | Information Obtained |

|---|---|---|

| ¹H NMR | Structural Confirmation nih.govchemicalbook.com | Number, type, and connectivity of hydrogen atoms. |

| ¹³C NMR | Structural Confirmation nih.govchemicalbook.com | Number and type of carbon environments. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy of tert-butylhydrazine hydrochloride is used to identify its key functional groups by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. The spectrum for this compound, which exists as a hydrazinium salt, displays characteristic absorption bands.

The N-H stretching vibrations of the hydrazinium moiety (-NHNH₃⁺) are expected to appear as broad and strong bands. In hydrazinium salts, these N-H stretching vibrations are typically found at lower frequencies than in neutral hydrazines, generally in the 3200-2800 cm⁻¹ range. The C-H stretching vibrations from the tert-butyl group are observed as sharp peaks between 3000 and 2850 cm⁻¹. Additionally, N-H bending (scissoring) vibrations for the -NH₂ group typically occur in the 1650–1500 cm⁻¹ region. thieme-connect.de C-H bending vibrations for the methyl groups of the tert-butyl moiety are also present in the fingerprint region (below 1500 cm⁻¹).

Table 1: Characteristic IR Absorption Bands for tert-Butylhydrazine Hydrochloride

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinium (R-NH₂NH₂⁺) | N-H Stretch | 3200 - 2800 (Broad) |

| tert-Butyl (C-CH₃) | C-H Stretch | 3000 - 2850 (Sharp) |

| Hydrazinium (-NH₂) | N-H Bend | 1650 - 1500 |

Note: The data presented is based on typical ranges for the specified functional groups in similar chemical environments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural information. The molecular formula for the parent compound, tert-butylhydrazine, is C₄H₁₂N₂, and its hydrochloride salt is C₄H₁₃ClN₂. nih.gov

The molecular weight of tert-butylhydrazine hydrochloride is 124.61 g/mol . iucr.org In mass spectrometry, the analysis typically focuses on the cationic species, tert-butylhydrazinium ion, or its parent free base, tert-butylhydrazine. The molecular ion peak for the free base (C₄H₁₂N₂) would appear at a mass-to-charge ratio (m/z) of 88.10.

The fragmentation of the tert-butylhydrazine molecular ion is predictable based on its structure. A primary and highly characteristic fragmentation pathway involves the cleavage of the C-N bond to lose the stable tert-butyl carbocation ([C(CH₃)₃]⁺), which would result in a prominent peak at m/z 57. Another possible fragmentation is the cleavage of the N-N bond.

Table 2: Key Mass Spectrometry Data for tert-Butylhydrazine

| Property | Value |

|---|---|

| Molecular Formula (Free Base) | C₄H₁₂N₂ |

| Molecular Weight (Hydrochloride Salt) | 124.61 g/mol |

| Molecular Ion (M⁺) Peak (Free Base) | m/z 88.10 |

| Major Fragment Ion | [C(CH₃)₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state of tert-butylhydrazine hydrochloride has been determined by single-crystal X-ray diffraction. iucr.org This technique provides definitive information on the crystal packing, molecular conformation, and intermolecular forces, such as hydrogen bonding.

The crystal structure of tert-butylhydrazine hydrochloride was reported by Hökelek and Yagbasan in 1988. iucr.org The compound crystallizes in the orthorhombic system, which dictates the geometry of the unit cell.

Table 3: Crystallographic Data for tert-Butylhydrazine Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimension (a) | 9.878 Å |

| Unit Cell Dimension (b) | 10.638 Å |

| Unit Cell Dimension (c) | 13.751 Å |

Source: Hökelek & Yagbasan, 1988 iucr.org

Crystal Packing and Intermolecular Interactions

In the solid state, the tert-butylhydrazinium cations and chloride anions are not randomly arranged but adopt a highly ordered packing structure. The crystal structure consists of symmetry-related [(CH₃)₃C-NH-NH₃]⁺ cations and Cl⁻ anions. iucr.org These ions are organized into a chain-like structure that extends along the yz plane of the unit cell. iucr.org The packing is stabilized by a network of electrostatic interactions between the positive hydrazinium ions and the negative chloride ions, as well as by hydrogen bonds and weaker van der Waals forces between the bulky tert-butyl groups.

Conformational Analysis in Crystalline State

X-ray analysis reveals the specific conformation of the tert-butylhydrazinium cation in the crystalline state. The molecule is composed of a tert-butyl group, [(CH₃)₃C], and a hydrazinium group, [-NH-NH₃]⁺, connected by a C-N bond. The arrangement of the carbon atoms of the tert-butyl group around the central quaternary carbon atom forms a slightly distorted tetrahedron. iucr.org The conformation is relatively rigid within the crystal lattice due to the steric hindrance of the bulky tert-butyl group and the constraints imposed by the intermolecular hydrogen bonding network.

Hydrogen Bonding Networks

Hydrogen bonds are the dominant intermolecular force defining the crystal structure of tert-butylhydrazine hydrochloride and are critical for its stability. iucr.org The hydrazinium group contains multiple hydrogen atoms that can act as hydrogen bond donors (N-H). The chloride anion (Cl⁻) acts as the primary hydrogen bond acceptor.

The analysis of the crystal structure shows that the hydrazinium cations and chloride anions are linked together through an extensive network of N-H···Cl hydrogen bonds. These interactions connect the ions into the previously mentioned chain-like structure, creating a stable, three-dimensional supramolecular assembly. iucr.org This robust hydrogen bonding network is responsible for holding the molecule in a stable crystalline state. iucr.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-Butylhydrazine hydrochloride |

Pharmacological and Agrochemical Research Applications

Tert-butylhydrazine (B1221602) hydrochloride serves as a versatile and crucial chemical intermediate in various research and development sectors, most notably in the synthesis of novel compounds for pharmaceutical and agricultural applications. Its unique chemical properties make it a valuable precursor for creating complex organic molecules with specific biological activities. nbinno.com

Toxicological and Environmental Impact Studies

Mammalian Toxicology of Butylhydrazine (B1329735) Hydrochloride

The toxicological profile of Butylhydrazine hydrochloride has been evaluated through various studies, focusing on its effects following acute and chronic exposure, as well as its impact on reproductive and developmental health.

Acute toxicity information for this compound is primarily derived from hazard classifications. The compound is classified as harmful or toxic if swallowed nih.govnih.govtcichemicals.com. It is also noted to cause skin and serious eye irritation nih.govtcichemicals.com.

Chronic toxicity has been investigated in a combined repeated dose and reproductive/developmental toxicity screening study in rats. In this study, tert-Butylhydrazine (B1221602) monohydrochloride was administered daily by gavage at doses of 0, 0.8, 4, or 20 mg/kg/day for 42 days. No mortalities were observed during the study. Key findings from the repeated dose assessment included dose-dependent effects on hematological parameters and organ weight. Anemia-related parameters were decreased in males at the 20 mg/kg/day dose and in all female dose groups. Histopathological examination revealed congestion and hemosiderin deposition in the spleen of both sexes at the 20 mg/kg/day dose. The Lowest-Observed-Adverse-Effect Level (LOAEL) for repeated-dose toxicity was determined to be 0.8 mg/kg/day, based on the observed changes in anemic parameters.

Table 1: Summary of Chronic Toxicity Findings in Rats

An interactive data table summarizing key findings from the 42-day repeated dose study.

| Parameter | Dose Group (mg/kg/day) | Observed Effect |

| Hematology | 20 (Males) | Decrease in anemic parameters |

| 0.8, 4, 20 (Females) | Decrease in anemic parameters | |

| Relative Organ Weight | 20 (Females) | Significant increase in liver, kidneys, and spleen weight |

| Histopathology | 20 (Males & Females) | Congestion and hemosiderin deposition in the spleen |

| Recovery | 20 (Males & Females) | Anemic parameters and hemosiderin deposition did not completely recover after 14 days |

The same study that assessed chronic toxicity also provided insights into the reproductive and developmental effects of this compound in rats. Female rats were treated for 14 days before mating through day 4 of lactation. The primary finding related to reproductive toxicity was a significant reduction in the number of corpora lutea in females at the 20 mg/kg/day dose. Based on this effect, the No-Observed-Adverse-Effect Level (NOAEL) for reproductive/developmental toxicity was established at 4 mg/kg/day.

Table 2: Reproductive and Developmental Toxicity Endpoints in Rats

An interactive data table summarizing reproductive toxicity findings.

| Endpoint | Dose Group (mg/kg/day) | Finding | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

| Corpora Lutea Count | 20 | Significant reduction in number | 4 | 20 |

| Repeated-Dose Toxicity | 0.8 | Decreased values of anemic parameters | Not established | 0.8 |

Specific studies detailing the toxicokinetics (absorption, distribution, metabolism, and excretion) and toxicodynamics (mechanism of action) of this compound are limited. Safety data sheets indicate that the toxicological properties of the compound have not been fully investigated, suggesting a gap in the understanding of its metabolic pathways and precise mechanisms of toxicity fishersci.com.

There are currently no specific occupational exposure limits, such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), established for this compound by major regulatory bodies fishersci.com. The absence of these standards indicates that a comprehensive risk assessment based on established exposure thresholds has not been formalized.

Ecotoxicological Investigations

Information on the environmental impact of this compound is sparse, with a notable lack of comprehensive studies on its effects on ecosystems.

Safety Protocols and Waste Management in Research Settings

The handling of this compound in a research setting necessitates strict adherence to safety protocols to minimize exposure and prevent accidents. Proper waste management is also crucial to ensure environmental protection.

Personal Protective Equipment (PPE) and Handling:

When working with this compound, researchers should utilize appropriate personal protective equipment. This includes, but is not limited to, safety goggles or a face shield, a lab coat, and chemical-resistant gloves fishersci.comcase.eduunm.edu. All handling of the compound that may generate dust or fumes should be conducted in a well-ventilated area, preferably within a chemical fume hood case.eduunm.edu. It is also recommended to avoid all personal contact, including inhalation apolloscientific.co.uk.

Interactive Data Table: Recommended Personal Protective Equipment

| Protection Type | Recommended Equipment | Additional Precautions |

| Eye/Face Protection | Safety glasses with side-shields, chemical goggles, or a face shield. | Ensure a snug fit to prevent exposure from splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes. | Remove and wash contaminated clothing before reuse. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Ensure proper fit and training for respirator use. |

Spill Management:

In the event of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel wearing appropriate PPE. For small spills, the material can be swept up or vacuumed and placed in a suitable container for disposal apolloscientific.co.ukcombi-blocks.com. Large spills should be contained to prevent entry into drains or water courses chemos.deapolloscientific.co.uk. It is important to avoid generating dust during cleanup apolloscientific.co.uk. The affected area should be ventilated after cleanup chemos.de.

Storage:

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container fishersci.comcombi-blocks.com. It should be kept away from incompatible materials such as oxidizing agents fishersci.com.

Waste Management:

Waste this compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to federal, state, and local regulations unm.edund.edu. Waste should be collected in clearly labeled, sealed containers case.edudartmouth.edu. It is crucial to prevent the release of this chemical into the environment chemos.decombi-blocks.com.

For hydrazine-containing wastes, a common procedure involves neutralization. For instance, dilution with water followed by treatment with sodium hypochlorite or calcium hypochlorite can be used to break down the compound nexchem.co.ukarxada.com. However, it is essential to consult with environmental health and safety (EHS) professionals to ensure that the chosen disposal method is safe and compliant for this compound.

Interactive Data Table: Waste Disposal Guidelines

| Waste Type | Container | Labeling | Disposal Method |

| Solid this compound | Sealed, chemical-resistant container. | "Hazardous Waste," "Toxic," and the full chemical name. | Collection by a licensed hazardous waste disposal service. |

| Contaminated Labware (e.g., gloves, paper towels) | Double-bagged in sealed, transparent bags. | "Hazardous Waste" and a description of the contents. | Collection by a licensed hazardous waste disposal service. |

| Solutions containing this compound | Sealed, chemical-resistant liquid waste container. | "Hazardous Waste," the full chemical name, and concentration. | Collection by a licensed hazardous waste disposal service. Neutralization may be an option, but requires EHS approval. |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure and predict the chemical behavior of molecules with a high degree of accuracy.

Electronic Structure Analysis

The electronic structure of Butylhydrazine (B1329735) hydrochloride can be meticulously analyzed using quantum chemical methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations. A common approach involves geometry optimization of the molecule to find its most stable three-dimensional conformation, followed by the calculation of various electronic properties.

DFT methods, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-31G(d,p), have been proven reliable for studying hydrazine (B178648) derivatives. Such calculations for Butylhydrazine hydrochloride would elucidate key aspects of its electronic nature.

Molecular Orbitals: The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. For analogous hydrazine derivatives, the HOMO is often localized on the hydrazine moiety, suggesting this is a likely site for electrophilic attack.

Charge Distribution and Molecular Electrostatic Potential (MEP): Quantum chemical calculations can map the distribution of electron density across the this compound molecule. This allows for the determination of partial atomic charges and the generation of a Molecular Electrostatic Potential (MEP) map. The MEP visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for nucleophilic and electrophilic attack, respectively.

Below is a hypothetical data table summarizing typical electronic properties that would be obtained from a quantum chemical calculation on this compound, based on findings for similar molecules.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons and susceptibility to electrophilic attack. |

| LUMO Energy | ~ 1.2 eV | Represents the energy of the lowest energy unoccupied orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | N(-NH2): ~ -0.4e | Provides insight into the charge distribution and reactivity of specific atoms within the molecule. |

| N(-NH-): ~ -0.3e | ||

| C(alpha): ~ -0.2e |

Note: The values in this table are illustrative and would need to be confirmed by specific calculations for this compound.

Prediction of Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a quantitative measure of reaction rates.

For instance, the thermal decomposition of hydrazine-based compounds has been studied using these methods. Theoretical investigations into the reaction of this compound with various reagents could predict the most likely products and the conditions required for these transformations. This could involve modeling reactions such as N-alkylation, acylation, or oxidation.

Computational studies on the ozonation of substituted hydrazines have successfully elucidated complex reaction mechanisms, identifying key intermediates and transition states, and calculating the potential energy barriers for each step. A similar approach could be applied to understand the degradation pathways of this compound in different chemical environments.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the exploration of conformational changes and intermolecular interactions over time.

Conformational Analysis and Dynamics

The butyl group in this compound can adopt various conformations due to the rotation around its single bonds. MD simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in a vacuum, in aqueous solution, or in a nonpolar solvent.

By simulating the molecule's trajectory over time, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. The flexibility of the alkyl chain, for example, can impact how the molecule binds to a biological target.

MD simulations of this compound in an aqueous solution would also provide insights into its hydration shell. The arrangement of water molecules around the polar and nonpolar parts of the molecule can be analyzed to understand its solubility and interactions with the solvent.

Ligand-Target Interactions in Biological Systems

To investigate the potential biological activity of this compound, MD simulations can be used to model its interaction with protein targets. This process often begins with molecular docking, a computational technique that predicts the preferred binding orientation of a ligand to a receptor.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to observe the dynamic nature of the interactions. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

The binding free energy, a measure of the strength of the ligand-target interaction, can also be calculated from MD simulation trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). Although specific targets for this compound are not extensively studied, this methodology could be applied to hypothesized targets based on the activity of similar hydrazine derivatives.

QSAR/QSPR Modeling for Predictive Toxicology and Bioactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure.

For this compound, QSAR models can be developed to predict its potential toxicity. Studies have successfully created QSAR models for the toxicity of hydrazine compounds by correlating molecular descriptors with experimental toxicity data, such as the lethal dose (LD50).

The development of a QSAR model for the predictive toxicology of this compound would involve the following steps:

Data Collection: Gathering a dataset of hydrazine derivatives with known toxicological endpoints.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can include 1D descriptors (e.g., molecular weight), 2D descriptors (e.g., topological indices), and 3D descriptors (e.g., molecular shape).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the toxicological endpoint.

Model Validation: Rigorously validating the model to ensure its predictive power for new compounds.

The following table presents examples of molecular descriptors that could be used in a QSAR model for predicting the toxicity of this compound.

| Descriptor Class | Example Descriptors | Relevance |

| Constitutional | Molecular Weight, Number of Nitrogen Atoms | Basic molecular properties that can influence bioavailability and metabolism. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe the branching and connectivity of the molecule, which can relate to its shape and size. |

| Geometrical | 3D-MoRSE Descriptors, WHIM Descriptors | Encode information about the three-dimensional structure of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Relate to the electronic properties and reactivity of the molecule, which can drive toxic mechanisms. |

Similarly, QSPR models can be developed to predict various physicochemical properties of this compound, such as its solubility, partition coefficient (logP), and boiling point, which are important for understanding its environmental fate and pharmacokinetic profile.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The industrial production of butylhydrazine (B1329735) hydrochloride has traditionally faced challenges such as low yields and the generation of significant waste streams. Emerging research is centered on overcoming these limitations through innovative synthetic strategies that are more efficient, cost-effective, and environmentally benign.

Another refined process involves the direct reaction of hydrazine (B178648) monohydrochloride with tertiary butanol, but with the critical addition of hydrazine dihydrochloride (B599025) or hydrogen chloride. google.comgoogle.com Researchers found that in the absence of the dihydrochloride or HCl, the reaction predominantly leads to the dehydration of t-BuOH to form isobutylene (B52900). google.com However, their presence facilitates the quantitative formation of tert-butyl hydrazine hydrochloride, achieving yields of 98-100%. google.com This methodology represents a significant improvement over older methods that required the conversion of t-BuOH to t-Butyl chloride as an intermediate step. google.com

Furthermore, the application of continuous flow technology is a promising frontier for the synthesis of hydrazine derivatives. rsc.org Flow synthesis offers superior control over reaction parameters, enhances safety, and allows for scalable production with excellent functional group tolerance. rsc.org This operationally simple protocol could be adapted for butylhydrazine hydrochloride, potentially leading to more efficient and sustainable manufacturing processes.

Table 1: Comparison of Synthetic Methodologies for this compound

Exploration of New Chemical Transformations

This compound is a versatile reagent, and ongoing research continues to uncover new chemical transformations that leverage its unique reactivity. Its primary role is as a nucleophile and a precursor for creating complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

A significant area of exploration is the synthesis of substituted pyrazoles. this compound is used to regioselectively synthesize 1,3,4,5-tetrasubstituted pyrazole (B372694) derivatives. sigmaaldrich.comsigmaaldrich.com These pyrazole scaffolds are of high interest due to their diverse biological activities. The compound is also a key starting material for producing specific functionalized pyrazoles, such as 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole. sigmaaldrich.comfishersci.ca

Beyond pyrazoles, the compound is utilized in the synthesis of diphosphinohydrazines, which are ligands used in coordination chemistry and catalysis. sigmaaldrich.comsigmaaldrich.com Research in this area investigates the intramolecular rearrangement of these molecules and their reactions with various metalation reagents. sigmaaldrich.com Additionally, this compound participates in aromatic nucleophilic N-N exchange reactions, offering a pathway to novel nitrogen-containing aromatic compounds. fishersci.ca The broader class of phenylhydrazines, which share the core hydrazine structure, is known to mediate a myriad of synthetic transformations, suggesting that the full synthetic potential of this compound is still being uncovered. researchgate.net

Expansion of Pharmacological and Agrochemical Applications

While this compound itself is not used as an active ingredient, its derivatives are central to the development of new and improved products in agriculture and medicine.

In the agrochemical sector, the compound is an indispensable intermediate for synthesizing insect growth regulators (IGRs). fishersci.ca It is a crucial raw material for a class of insecticides known as diacylhydrazines, which includes commercial products like tebufenozide, methoxyfenozide, and chromafenozide. nih.govgoogle.com These insecticides are valued for their high selectivity and low toxicity to non-target organisms. nih.gov Emerging research focuses on creating next-generation diacylhydrazine insecticides. For example, a 2017 study detailed the synthesis of a novel series of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. nih.gov Several of these new compounds exhibited insecticidal activity against key pests like Helicoverpa armigera and Plutella xylostella that was superior to the commercial standard, tebufenozide. nih.gov

In pharmacology, the broader family of hydrazine derivatives is being actively investigated for a wide range of therapeutic applications. researchgate.net Research has explored their potential in treating diseases such as cancer and neurodegenerative disorders. smolecule.com The ability to use this compound to construct complex heterocyclic molecules, such as pyrazoles and triazoles, makes it a valuable tool in drug discovery programs aimed at identifying new bioactive agents. researchgate.net

Table 2: Selected Agrochemical Derivatives of this compound

Development of Greener Synthesis and Sustainable Practices

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, and this compound is no exception. Research is actively seeking to develop more sustainable manufacturing practices that minimize environmental impact.

A key development is the move away from harsh reagents and solvents. As previously mentioned, a patented method utilizes an organic acid buffer system instead of concentrated hydrochloric acid, which significantly reduces the formation of byproducts, wastewater, and volatile organic compound (VOC) emissions. google.compatsnap.com This approach aligns with the goals of creating cleaner, more sustainable chemical processes.

Another green methodology being explored for the synthesis of related hydrazide derivatives involves the use of L-proline as an efficient and reusable organocatalyst. mdpi.com This process can be conducted through solvent-free mechanical grinding, which dramatically reduces reaction times and eliminates the need for conventional solvents, thereby lowering costs and environmental impact. mdpi.com

Furthermore, the broader field of hydrazine chemistry is seeing the adoption of sustainable technologies. This includes the use of environmentally benign catalysts, such as vitamin B2 derivatives, for hydrogenation reactions that traditionally use heavy metals. organic-chemistry.org Similarly, the use of hydrazine hydrate (B1144303) in ethanol as a green reductant is another example of a more sustainable approach. organic-chemistry.org The application of continuous flow synthesis also represents a major step towards safer and more efficient production, minimizing waste and energy consumption. rsc.org These innovations point toward a future where the synthesis of this compound and its derivatives can be achieved with a significantly smaller environmental footprint.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity of Butylhydrazine hydrochloride in laboratory settings?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm molecular structure and purity. For example, spin-lattice relaxation time studies can assess molecular dynamics .

- Melting Point Determination : Compare experimental melting points (149–154°C) with literature values to verify consistency .

- Elemental Analysis : Quantify carbon, hydrogen, nitrogen, and chlorine content to validate stoichiometry.

- High-Performance Liquid Chromatography (HPLC) : Adapt methods from phenylhydrazine hydrochloride analysis (e.g., using 0.1 M HCl as a mobile phase) to assess impurities .

Q. What safety precautions are critical when handling this compound in experimental workflows?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of toxic decomposition products (e.g., NOx, HCl) .

- Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Use 0.1 M HCl for spill containment .

Q. How should this compound be stored to ensure long-term stability?

- Methodology :

- Storage Conditions : Keep in a cool (<4°C), dry, and well-ventilated environment to minimize thermal decomposition .

- Container Specifications : Use airtight, chemically resistant containers (e.g., glass or HDPE) to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR relaxation time data for this compound under varying experimental conditions?

- Methodology :